1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride
Description
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride is a pyrimidine-derived compound with a molecular formula of C₉H₁₅Cl₂N₅ and a molecular weight of 264.16 g/mol (CAS: 321571-55-5) . Its structure comprises a 2-amino-6-chloro-pyrimidine core linked to a methyl-substituted hexahydropyrazinium moiety, stabilized by a chloride counterion. The quaternary ammonium center in the hexahydropyrazinium ring enhances its polarity, making it highly soluble in aqueous environments.
Properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-4-ium-1-yl)pyrimidin-2-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGRMPYRQRFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCN(CC1)C2=CC(=NC(=N2)N)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable reagents under controlled conditions.
Introduction of the Hexahydropyrazin-4-ium Moiety: The hexahydropyrazin-4-ium moiety is introduced through a series of reactions involving the formation of intermediate compounds, followed by cyclization and methylation steps.
Final Chlorination: The final step involves the chlorination of the compound to obtain the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chloro substituent on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been investigated for their effectiveness against a range of bacteria and fungi. The presence of the amino group and chlorine atom in the pyrimidine ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics or antifungal agents .
Antiviral Applications
The compound's structural features suggest potential antiviral activity. Studies focusing on pyrimidine derivatives have indicated that modifications can lead to enhanced efficacy against viral pathogens by interfering with viral replication processes. This makes this compound a subject of interest for antiviral drug development .
Nitrification Inhibition
Compounds with similar structures are known to act as nitrification inhibitors, which are crucial in agricultural practices to enhance nitrogen use efficiency in crops. By inhibiting the conversion of ammonium to nitrate, these compounds can reduce nitrogen loss and improve crop yield. The application of this compound in this context could contribute to sustainable farming practices .
Pesticidal Properties
The compound may also have potential as a pesticide or herbicide. Research into related pyrimidine compounds has demonstrated their effectiveness in controlling various pests and diseases affecting crops. This application is particularly relevant in the context of developing eco-friendly pest management solutions that minimize environmental impact while maintaining agricultural productivity .
Enzyme Inhibition Studies
In biochemical research, this compound can be utilized as an enzyme inhibitor. Its ability to interact with specific enzyme active sites can help elucidate enzyme mechanisms and pathways in metabolic processes. This application is vital for understanding disease mechanisms and developing targeted therapies .
Molecular Biology Applications
The compound's unique properties may also facilitate various molecular biology techniques, such as PCR (Polymerase Chain Reaction) and gene cloning, where specific interactions with nucleic acids are required. Its role as a reagent in these applications could enhance the efficiency and specificity of molecular assays .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrimidine ring play a crucial role in its binding to target molecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Quaternary Ammonium vs.
- Substituent Effects: Chloro and amino groups on the pyrimidine ring enhance hydrogen-bonding capacity, favoring interactions with biological targets (e.g., kinase active sites).
Biological Activity
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure includes a pyrimidine ring substituted with an amino group and a chlorine atom, along with a hexahydropyrazine moiety. This unique structure contributes to its biological activity, particularly in inhibiting certain enzymes and interacting with cellular pathways.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial for cancer cell proliferation. For instance, studies on similar pyrimidine derivatives have demonstrated their ability to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism .
- Cellular Signaling Modulation : It may also affect signaling pathways related to cell growth and apoptosis. Compounds with similar structures have been reported to modulate signaling cascades that lead to apoptosis in cancer cells .
- Antimicrobial Activity : There is evidence suggesting that derivatives of this compound possess antimicrobial properties, potentially making them useful in treating infections caused by resistant strains of bacteria.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Cancer Treatment : In a study involving cancer cell lines, this compound showed significant inhibitory effects on cell proliferation. The IC50 values indicated potent activity comparable to established chemotherapeutic agents.
- Antimicrobial Research : Another case study focused on the antimicrobial properties of related compounds demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting potential clinical applications in treating infections .
Research Findings and Implications
Recent research highlights the potential for this compound to serve as a lead compound for developing new therapeutic agents. Its ability to inhibit critical enzymes and modulate cellular signaling pathways positions it as a candidate for further investigation in both oncology and infectious disease contexts.
Q & A
Q. What are the optimal synthetic pathways for 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride?
Methodological Answer: A common approach involves nucleophilic substitution reactions using 4-amino-2-methyl-6-chloropyrimidine as a precursor. For example, refluxing with a substituted amine in ethanol with a catalytic amount of HCl (e.g., 1 drop per 10 mL solvent) facilitates protonation and chloride incorporation into the final product . Key parameters include:
- Reaction Time: 12–24 hours under reflux.
- Solvent: Absolute ethanol or methanol for solubility control.
- Catalyst: HCl (0.1–1 mol%) to stabilize intermediates.
Q. How can researchers validate the purity of this compound?
Methodological Answer: Use a combination of chromatographic and spectroscopic techniques:
- HPLC: Employ a C18 column with a buffer solution (e.g., ammonium acetate pH 6.5) and UV detection at 254 nm .
- 1H/13C NMR: Compare peaks to reference standards (e.g., pyrimidine protons at δ 8.1–8.3 ppm) .
- Elemental Analysis: Verify chloride content via titration (target: 10–12% Cl⁻).
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods for synthesis steps involving HCl or ethanol reflux .
- First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can computational methods optimize reaction design for derivatives of this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways. For example:
- Transition State Analysis: Identify energy barriers for nucleophilic substitution steps.
- Solvent Effects: Simulate ethanol’s role in stabilizing intermediates .
Integrate experimental data (e.g., reaction yields) into machine learning models to predict optimal conditions for novel derivatives .
Q. How to resolve contradictions in spectral data for structural confirmation?
Methodological Answer: Contradictions in NMR or X-ray data often arise from tautomerism or protonation states. Strategies include:
- X-ray Crystallography: Resolve ambiguity by determining the protonation site (e.g., pyrimidinium nitrogen vs. hexahydropyrazinium nitrogen) .
- pH-Dependent NMR: Analyze shifts in D₂O vs. DMSO-d6 to identify labile protons .
Example: In related pyrimidinium salts, protonation at the aromatic nitrogen (para to substituents) is confirmed via hydrogen bonding patterns with chloride ions .
Q. What advanced techniques assess the compound’s stability under varying conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- Forced Degradation: Use 0.1M HCl/NaOH to identify hydrolytic byproducts (e.g., cleavage of the hexahydropyrazinium ring) .
- Solid-State Analysis: TGA/DSC to detect phase transitions or hydrate formation .
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
Methodological Answer: Integrate methodologies from:
- Chemical Engineering: Optimize scale-up using membrane separation or powder technology to improve yield .
- Materials Science: Study hydrogen-bonding networks (e.g., chloride ion interactions) for crystal engineering .
- Pharmacology: Collaborate on bioactivity screening using assays validated in reference standards (e.g., impurity profiling per USP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
